An In-depth Technical Guide to the Chemical Properties of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Intermediate
Core Chemical Identity
At its heart, Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a piperazine moiety and at the 5-position with a methyl carboxylate group. This unique arrangement of functional groups imbues it with a specific set of chemical characteristics that are highly valuable in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 726185-68-8 | [1][2] |
| Molecular Formula | C₉H₁₃N₃O₂S | [1] |
| Molecular Weight | 227.28 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=CSC(=N1)N2CCNCC2 | [1] |
| Storage Temperature | 2-8°C | [2][3] |
Diagram: Molecular Structure of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate
Caption: 2D structure of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate.
Synthetic Pathways: A Deductive Approach
A direct, published synthesis protocol for Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is not readily found. However, based on established methodologies for the synthesis of analogous 2-aminothiazole derivatives, a highly plausible and efficient synthetic route can be proposed. The most logical approach involves a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of a suitable 2-halothiazole-5-carboxylate with N-Boc-piperazine.
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Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
This strategy is favored in medicinal chemistry due to the high yields and clean reactions associated with both steps. The Boc-protecting group is crucial for preventing side reactions and controlling the reactivity of the piperazine nitrogens.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate
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Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the carboxylate group at the 5-position of the thiazole ring activates the 2-position for nucleophilic attack by the secondary amine of N-Boc-piperazine. A common starting material for this reaction is methyl 2-chlorothiazole-5-carboxylate or methyl 2-bromothiazole-5-carboxylate.
-
Procedure:
-
To a solution of methyl 2-chlorothiazole-5-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-Boc-piperazine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate.
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Step 2: Synthesis of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (Final Product)
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Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4]
-
Procedure:
-
Dissolve the purified tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate (1.0 eq) from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).
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Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product will likely be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water and basify with a suitable base such as saturated sodium bicarbonate solution until the pH is > 8.
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Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate.
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Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is dictated by its three primary functional groups: the piperazine moiety, the thiazole ring, and the methyl ester.
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Piperazine Moiety: The secondary amine in the piperazine ring is the most reactive site for nucleophilic reactions. It can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a wide variety of substituents. This versatility is a key reason for its utility as a synthetic intermediate in drug discovery. The piperazine ring is a common pharmacophore found in many clinically approved drugs, often contributing to improved pharmacokinetic properties.[1]
-
Thiazole Ring: The thiazole ring is an important heterocyclic scaffold in medicinal chemistry, found in numerous drugs and biologically active compounds.[5] It is generally stable to a range of reaction conditions. The electron-donating piperazine group at the 2-position and the electron-withdrawing carboxylate at the 5-position modulate the electron density of the ring, influencing its reactivity in, for example, electrophilic aromatic substitution, although such reactions are less common than modifications to the piperazine nitrogen. The thiazole nucleus is known to be a key component in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[5]
-
Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common transformation in the synthesis of drug candidates. The ester can also be reduced to a primary alcohol.
Potential Applications:
Given its structure, Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is an ideal starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The piperazine nitrogen allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). Its potential applications as an intermediate are broad, with particular relevance to the development of:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a piperazine moiety for interaction with the solvent-exposed region of the kinase active site.
-
Central Nervous System (CNS) Agents: The piperazine scaffold is prevalent in drugs targeting CNS receptors.
-
Antiviral and Antibacterial Agents: Thiazole and piperazine-containing compounds have shown promise as antimicrobial agents.[5]
Spectroscopic and Physical Properties: An Educated Prediction
Predicted Spectroscopic Data:
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¹H NMR:
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A singlet for the thiazole proton (C4-H) is expected in the aromatic region, likely around 7.5-8.0 ppm.
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A singlet for the methyl ester protons (-OCH₃) would appear around 3.8-4.0 ppm.
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The piperazine protons will likely appear as two multiplets, corresponding to the protons adjacent to the thiazole ring and those adjacent to the secondary amine. These are expected in the range of 3.0-3.8 ppm.
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A broad singlet for the N-H proton of the piperazine ring, which would be exchangeable with D₂O.
-
-
¹³C NMR:
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The carbonyl carbon of the ester will be the most downfield signal, expected around 160-165 ppm.
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Carbons of the thiazole ring will appear in the aromatic region (approximately 110-170 ppm).
-
The methyl carbon of the ester will be around 50-55 ppm.
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The piperazine carbons will show signals in the 40-55 ppm range.
-
-
Mass Spectrometry (MS):
-
The ESI+ spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 228.28.
-
-
Infrared (IR) Spectroscopy:
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A characteristic C=O stretch for the ester at approximately 1700-1720 cm⁻¹.
-
N-H stretching for the secondary amine in the piperazine ring around 3300-3500 cm⁻¹.
-
C-N and C-S stretching bands associated with the thiazole and piperazine rings.
-
Predicted Physical Properties:
-
Appearance: Likely a solid at room temperature, possibly a crystalline powder, with a color ranging from off-white to yellow or brown, which is common for such heterocyclic compounds.[6]
-
Solubility: Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. Its solubility in water is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the piperazine nitrogens.
-
Melting Point: Difficult to predict with high accuracy, but based on similar structures, it would likely be in the range of 100-200°C.
Conclusion: A Versatile Building Block for Future Discoveries
Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate represents a valuable, albeit under-documented, chemical intermediate. Its strategic combination of a reactive piperazine handle, a stable thiazole core, and a modifiable ester group makes it a highly attractive starting point for the synthesis of diverse compound libraries. Researchers and drug development professionals can leverage the predictable reactivity of this molecule to efficiently construct novel chemical entities with the potential for a wide range of therapeutic applications. While a dedicated and detailed public dossier on this compound is yet to be compiled, the principles of organic chemistry and the wealth of literature on related structures provide a solid foundation for its successful utilization in the ongoing quest for new medicines.
References
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Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem. (n.d.). Retrieved from [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]
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(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (2025, August 7). Retrieved from [Link]
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Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Publishing. (2024, August 9). Retrieved from [Link]
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2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]
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